molecular formula C12H14BrN3 B1402985 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile CAS No. 1356109-47-1

5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile

Cat. No.: B1402985
CAS No.: 1356109-47-1
M. Wt: 280.16 g/mol
InChI Key: TYHFLFSMTONRII-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C12H14BrN3 . It is used in various chemical reactions and has several physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H14BrN3 . The specific structure details are not provided in the available resources .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

The development of practical synthesis methods for brominated intermediates, such as 2-Fluoro-4-bromobiphenyl, is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials. These intermediates often involve cross-coupling reactions and have applications in producing various pharmaceuticals. The synthesis processes emphasize the importance of efficiency, safety, and environmental considerations (Qiu et al., 2009).

Environmental Impact and Toxicology

Studies on brominated compounds such as 2,4,6-Tribromophenol (TBP) highlight the ubiquity of these substances in the environment and their potential toxic effects. The research underscores the need for a comprehensive understanding of their toxicokinetics, toxicodynamics, and the environmental persistence of such compounds. These insights are critical for assessing the environmental and health risks associated with brominated chemical usage (Koch & Sures, 2018).

Brominated Compounds in Atmospheric Chemistry

Bromoform (CHBr3), as a significant source of atmospheric organic bromine, plays a crucial role in the chemistry of the troposphere and lower stratosphere. Understanding the sea-to-air fluxes of bromoform, originating from macroalgal and planktonic sources, is essential for assessing its impact on atmospheric chemistry and climate. These studies contribute to a broader understanding of the environmental roles of brominated compounds and their implications for atmospheric processes (Quack & Wallace, 2003).

Potential for Novel Therapeutic Applications

Research into the pharmacological properties of various compounds, including brominated ones, suggests potential therapeutic applications. For example, the exploration of DNA methyltransferase inhibitors and their role in cancer treatment indicates the potential of brominated and related compounds in developing new therapeutic strategies. These studies highlight the importance of understanding the molecular mechanisms and pharmacokinetics of such compounds for pharmaceutical development (Goffin & Eisenhauer, 2002).

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile is not mentioned in the available resources .

Future Directions

The future directions of 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile are not mentioned in the available resources .

Properties

IUPAC Name

5-bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-9-3-2-4-16(8-9)12-5-10(6-14)11(13)7-15-12/h5,7,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHFLFSMTONRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745070
Record name 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-47-1
Record name 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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